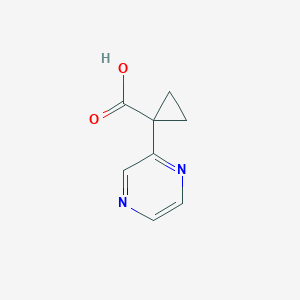

1-(Pyrazin-2-YL)cyclopropanecarboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-pyrazin-2-ylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c11-7(12)8(1-2-8)6-5-9-3-4-10-6/h3-5H,1-2H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUCPZSOHHNMRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=NC=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40729243 | |

| Record name | 1-(Pyrazin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159734-52-7 | |

| Record name | 1-(Pyrazin-2-yl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40729243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes toward 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid, a molecule of interest in medicinal chemistry and drug development. The methodologies detailed herein are grounded in established chemical principles and supported by relevant literature, offering a practical framework for its synthesis in a laboratory setting.

Introduction

The fusion of a pyrazine ring with a cyclopropane carboxylic acid moiety in this compound presents a unique structural motif. Pyrazine derivatives are prevalent in pharmaceuticals, agrochemicals, and as flavor and fragrance components, owing to their diverse biological activities and sensory properties.[1][2][3] The cyclopropane ring, a strained three-membered carbocycle, often imparts unique conformational constraints and metabolic stability to bioactive molecules. The combination of these two pharmacophores makes the target molecule a valuable building block for the exploration of new chemical entities with potential therapeutic applications. This guide will focus on the most logical and accessible synthetic strategies, providing both theoretical background and practical, step-by-step protocols.

Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to two primary synthetic strategies. The most direct approach involves the hydrolysis of a nitrile precursor, 1-(Pyrazin-2-yl)cyclopropanecarbonitrile. This common transformation is a reliable method for the preparation of carboxylic acids. The synthesis of the nitrile intermediate can be envisioned through a nucleophilic aromatic substitution (SNAr) reaction between a halopyrazine and the anion of cyclopropanecarbonitrile.

An alternative, though less direct, route could involve the construction of the cyclopropane ring onto a pre-functionalized pyrazine derivative. However, the former strategy is generally more convergent and is the focus of this guide.

Mechanistic Overview

The primary synthetic route detailed in this guide involves two key transformations:

-

Nucleophilic Aromatic Substitution (SNAr) for the Synthesis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile: The pyrazine ring is electron-deficient, which facilitates nucleophilic attack.[4] In the presence of a strong base, cyclopropanecarbonitrile is deprotonated to form a carbanion. This nucleophilic carbanion can then attack an electron-deficient carbon on the pyrazine ring, typically one bearing a good leaving group like a halogen (e.g., 2-chloropyrazine). The reaction proceeds through a Meisenheimer-like intermediate, followed by the elimination of the leaving group to restore aromaticity and yield the desired product.[5][6]

-

Hydrolysis of the Nitrile to a Carboxylic Acid: The conversion of the nitrile group to a carboxylic acid can be achieved under either acidic or basic conditions.[7][8]

-

Acid-catalyzed hydrolysis: The nitrile is protonated, which increases its electrophilicity. Water then acts as a nucleophile, attacking the carbon of the nitrile. A series of proton transfers and tautomerization steps lead to an amide intermediate, which is further hydrolyzed to the carboxylic acid and an ammonium salt.

-

Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Under basic conditions, the amide is then hydrolyzed to a carboxylate salt and ammonia. Acidic workup is required to obtain the final carboxylic acid.

-

Detailed Synthetic Protocols

This section provides detailed, step-by-step procedures for the synthesis of this compound.

Part 1: Synthesis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile

This protocol is based on analogous nucleophilic aromatic substitution reactions on heteroaromatic systems.[9][10]

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |

| 2-Chloropyrazine | 114.53 | 5.73 g | 0.05 |

| Cyclopropanecarbonitrile | 67.09 | 4.03 g | 0.06 |

| Sodium Amide (NaNH₂) | 39.01 | 2.34 g | 0.06 |

| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |

| Saturated Ammonium Chloride (aq) | - | 50 mL | - |

| Diethyl Ether | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | - | - | - |

Experimental Protocol:

-

Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. The apparatus is flame-dried under a stream of nitrogen.

-

Reagent Addition: To the flask, add sodium amide (2.34 g, 0.06 mol) and anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath.

-

Formation of the Nucleophile: In the dropping funnel, prepare a solution of cyclopropanecarbonitrile (4.03 g, 0.06 mol) in anhydrous THF (20 mL). Add this solution dropwise to the stirred suspension of sodium amide over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Substitution Reaction: Prepare a solution of 2-chloropyrazine (5.73 g, 0.05 mol) in anhydrous THF (30 mL) and add it to the dropping funnel. Add the 2-chloropyrazine solution dropwise to the reaction mixture over 30 minutes at 0 °C.

-

Reaction Completion: After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous ammonium chloride solution (50 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).

-

Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate. Filter the solution and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Part 2: Hydrolysis of 1-(Pyrazin-2-yl)cyclopropanecarbonitrile

This protocol provides both acidic and basic hydrolysis methods. The choice of method may depend on the stability of the product to the reaction conditions and the desired work-up procedure.

Method A: Acid-Catalyzed Hydrolysis

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Quantity |

| 1-(Pyrazin-2-yl)cyclopropanecarbonitrile | 1.45 g (0.01 mol) |

| Concentrated Sulfuric Acid | 5 mL |

| Water | 15 mL |

| Sodium Bicarbonate (aq, saturated) | As needed |

| Diethyl Ether | 50 mL |

| Anhydrous Sodium Sulfate | - |

Experimental Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1-(Pyrazin-2-yl)cyclopropanecarbonitrile (1.45 g, 0.01 mol).

-

Reaction: Carefully add a mixture of water (15 mL) and concentrated sulfuric acid (5 mL) to the flask. Heat the mixture to reflux and maintain for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture in an ice bath and carefully neutralize by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

-

Extraction: Transfer the mixture to a separatory funnel and wash with diethyl ether (20 mL) to remove any unreacted starting material or non-acidic impurities.

-

Isolation: Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of 2-3. The product may precipitate out of solution. If it does, collect the solid by filtration. If not, extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. The product can be further purified by recrystallization.

Method B: Base-Catalyzed Hydrolysis

Reaction Scheme:

Materials and Reagents:

| Reagent/Material | Quantity |

| 1-(Pyrazin-2-yl)cyclopropanecarbonitrile | 1.45 g (0.01 mol) |

| Sodium Hydroxide | 1.2 g (0.03 mol) |

| Ethanol | 20 mL |

| Water | 10 mL |

| Concentrated Hydrochloric Acid | As needed |

| Ethyl Acetate | 60 mL |

| Anhydrous Magnesium Sulfate | - |

Experimental Protocol:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-(Pyrazin-2-yl)cyclopropanecarbonitrile (1.45 g, 0.01 mol) in ethanol (20 mL).

-

Reaction: Add a solution of sodium hydroxide (1.2 g, 0.03 mol) in water (10 mL). Heat the mixture to reflux and maintain for 6-10 hours, monitoring by TLC.

-

Work-up: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Isolation: Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (20 mL) to remove any non-acidic impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of 2-3. A precipitate of the carboxylic acid may form.

-

Purification: If a precipitate forms, collect it by filtration, wash with cold water, and dry. If no precipitate forms, extract the aqueous solution with ethyl acetate (3 x 20 mL). Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product. Recrystallization can be performed for further purification.

Visualizing the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Synthetic workflow for this compound.

Troubleshooting and Key Considerations

-

Anhydrous Conditions for Nitrile Synthesis: The formation of the cyclopropanecarbonitrile anion requires strictly anhydrous conditions to prevent quenching of the strong base.

-

Choice of Base: While sodium amide is effective, other strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) or sodium hydride (NaH) could also be employed for the deprotonation of cyclopropanecarbonitrile.

-

Hydrolysis Conditions: The choice between acidic and basic hydrolysis may depend on the presence of other functional groups in more complex derivatives. The pyrazine ring is generally stable under these conditions, but prolonged exposure to harsh acidic or basic conditions at high temperatures should be avoided to minimize potential side reactions.

-

Purification: The final carboxylic acid product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.

Conclusion

The synthesis of this compound is a feasible endeavor for a moderately equipped organic chemistry laboratory. The two-step sequence involving a nucleophilic aromatic substitution to form the key nitrile intermediate, followed by its hydrolysis, represents a robust and logical synthetic strategy. This guide provides a detailed framework for researchers to successfully synthesize this valuable compound for further investigation in drug discovery and development programs.

References

- 1. US3746711A - Preparation of pyrazine derivatives - Google Patents [patents.google.com]

- 2. appretech.com [appretech.com]

- 3. calpaclab.com [calpaclab.com]

- 4. researchgate.net [researchgate.net]

- 5. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(Pyrimidin-2-yl)cyclopropanecarboxylic acid | CymitQuimica [cymitquimica.com]

- 8. 1-(Pyrazin-2-ylmethyl)cyclopropanecarboxylic acid | C9H10N2O2 | CID 165972517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

A Technical Guide to 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(pyrazin-2-yl)cyclopropanecarboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document elucidates the structural characteristics, predicted physicochemical parameters, and spectral properties of the molecule. Furthermore, it outlines a plausible synthetic route and discusses the expected chemical reactivity based on its constituent functional groups. The guide also explores the potential applications of this compound, drawing parallels with other pyrazine and cyclopropane derivatives that have shown significant biological activity. This document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics.

Introduction: Unraveling the Structure

This compound (CAS No. 1159734-52-7) is a unique molecule that incorporates a pyrazine ring directly attached to a cyclopropanecarboxylic acid moiety.[1] This structural arrangement distinguishes it from its isomer, 1-(pyrazin-2-ylmethyl)cyclopropanecarboxylic acid, which features a methylene linker between the pyrazine and cyclopropane rings.[2] The direct conjugation in the target molecule is expected to influence its electronic properties, conformation, and ultimately, its biological activity.

The pyrazine core is a common scaffold in numerous biologically active molecules, while the cyclopropane ring is a valuable bioisostere for improving metabolic stability and binding affinity.[3] The combination of these two pharmacophoric elements in this compound makes it a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties: A Data-Driven Profile

Precise experimental data for this compound is not extensively available in the public domain. However, computational predictions provide valuable insights into its key physicochemical properties. These predicted values are summarized in the table below.

| Property | Predicted Value | Reference |

| Molecular Formula | C₈H₈N₂O₂ | [1] |

| Molecular Weight | 164.16 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 357.9 ± 32.0 °C | [1] |

| Density | 1.433 ± 0.06 g/cm³ | [1] |

| pKa | 3.75 ± 0.20 | [1] |

It is important to note that these are in silico predictions and should be confirmed through experimental validation.

Solubility Profile

Based on the properties of related compounds like pyrazine-2-carboxylic acid, this compound is expected to be soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO). Its solubility in water is likely facilitated by the hydrogen bonding capacity of the carboxylic acid group. Conversely, it is predicted to have low solubility in non-polar solvents like hexane and toluene.

Spectral Characteristics: The Molecular Fingerprint

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrazine ring protons, typically in the aromatic region (δ 8.0-9.0 ppm). The cyclopropane ring protons would appear as complex multiplets in the aliphatic region (δ 1.0-2.0 ppm). The acidic proton of the carboxylic acid group would likely be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR spectrum would display signals for the pyrazine ring carbons (δ 140-160 ppm), the quaternary carbon of the cyclopropane ring attached to the pyrazine, the methylene carbons of the cyclopropane ring, and the carbonyl carbon of the carboxylic acid (δ > 170 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a sharp C=O stretching band (around 1700 cm⁻¹), and characteristic C=N and C=C stretching vibrations from the pyrazine ring (1500-1600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 164.16). Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the cyclopropane ring.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be envisioned through a cyclopropanation reaction. A potential approach is outlined below:

Caption: Proposed synthetic workflow for this compound.

A detailed experimental protocol for a similar synthesis is as follows:

-

Preparation of the Pyrazine Ylide: A suitable pyrazine precursor is reacted with a strong, non-nucleophilic base (e.g., sodium hydride) in an aprotic solvent (e.g., THF) to generate the corresponding ylide.

-

Michael Addition: The ylide is then reacted with an appropriate α,β-unsaturated ester (e.g., ethyl acrylate) in a Michael addition reaction.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution to form the cyclopropane ring.

-

Hydrolysis: The ester group of the cyclopropane intermediate is hydrolyzed under acidic or basic conditions to yield the final carboxylic acid product.

-

Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is dictated by its two main functional components: the pyrazine ring and the cyclopropanecarboxylic acid moiety.

Caption: Key reactivity pathways for this compound.

-

Pyrazine Ring: The nitrogen atoms in the pyrazine ring are basic and can undergo protonation or N-alkylation. They can also act as ligands to coordinate with metal ions, a property often exploited in catalysis and materials science.

-

Carboxylic Acid: The carboxylic acid group is the primary site for reactions such as esterification, amide bond formation, and reduction to the corresponding alcohol. These transformations are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound.

Potential Applications in Drug Discovery

The unique structural features of this compound suggest its potential as a valuable building block in drug discovery.

-

Metabolic Stability: The cyclopropane ring is known to enhance metabolic stability by being resistant to enzymatic degradation, which can lead to an improved pharmacokinetic profile of a drug candidate.

-

Conformational Rigidity: The rigid cyclopropane scaffold can lock the molecule into a specific conformation, which can lead to higher binding affinity and selectivity for a biological target.

-

Bioisosteric Replacement: The cyclopropyl group can act as a bioisostere for other functionalities, such as a gem-dimethyl group or a double bond, allowing for the fine-tuning of a molecule's properties.

-

Novel Chemical Space: As a relatively underexplored scaffold, derivatives of this compound can provide access to novel chemical space, increasing the probability of identifying new bioactive compounds.

Conclusion

This compound is a promising heterocyclic compound with significant potential in the field of drug discovery. While experimental data on this specific molecule is limited, its predicted physicochemical properties and the known reactivity of its constituent moieties provide a solid foundation for its further exploration. The synthesis of a library of derivatives based on this scaffold could lead to the discovery of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. Further experimental work is warranted to fully characterize this intriguing molecule and unlock its potential in medicinal chemistry.

References

A Technical Guide to 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid: Structure, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid, a heterocyclic compound of significant interest to the pharmaceutical and life sciences research communities. The molecule uniquely combines two structurally important motifs: the pyrazine ring, a privileged scaffold in medicinal chemistry, and a cyclopropane ring, a versatile bioisostere. This document elucidates the definitive chemical identity of the compound, proposes a robust synthetic pathway, outlines expected analytical characterization data, and explores its potential as a key building block in modern drug discovery programs. The insights provided are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this compound's unique properties for the design of novel therapeutic agents.

Core Molecular Identity and Structure

Accurate identification is the cornerstone of chemical research. This compound is a specific isomer that must be distinguished from structurally related compounds.

IUPAC Name and CAS Number

The correct and unambiguous nomenclature for the target compound according to IUPAC standards is 1-(pyrazin-2-yl)cyclopropane-1-carboxylic acid .[1]

It is critical to differentiate this molecule from its homolog, 1-(pyrazin-2-ylmethyl)cyclopropanecarboxylic acid (C₉H₁₀N₂O₂), which contains a methylene (-CH₂) spacer between the pyrazine and cyclopropane rings.[2] The direct linkage in the target compound imparts distinct conformational rigidity and electronic properties.

Chemical Structure

The structure consists of a cyclopropane ring substituted at the C1 position with both a pyrazin-2-yl group and a carboxylic acid group. This arrangement creates a sterically constrained scaffold that can be exploited to achieve specific vector orientations for pharmacophore presentation.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes key computed and predicted properties, which are essential for anticipating the compound's behavior in experimental settings, including solubility and membrane permeability.

| Property | Value | Source |

| Molecular Weight | 164.16 g/mol | ChemicalBook[1] |

| Boiling Point | 357.9 ± 32.0 °C | ChemicalBook (Predicted)[1] |

| Density | 1.433 ± 0.06 g/cm³ | ChemicalBook (Predicted)[1] |

| pKa | 3.75 ± 0.20 | ChemicalBook (Predicted)[1] |

| Appearance | White to off-white Solid | ChemicalBook[1] |

Proposed Synthesis and Mechanistic Insights

Retrosynthetic Analysis

The key challenge is the formation of the C-C bond between the pyrazine ring and the cyclopropane scaffold. A practical approach involves the cyclization of a malonic ester derivative substituted with a pyrazinyl group.

Caption: Retrosynthetic strategy for the target molecule.

Step-by-Step Experimental Protocol

This proposed protocol is designed to be self-validating, with clear endpoints for each stage.

Step 1: Synthesis of Diethyl 2-(pyrazin-2-yl)malonate

-

Rationale: This step introduces the pyrazine moiety to the malonate scaffold. 2-Chloropyrazine is a common and reactive starting material. The reaction is a nucleophilic aromatic substitution, facilitated by a strong base to deprotonate the diethyl malonate.

-

Methodology:

-

To a stirred solution of diethyl malonate (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases, indicating complete formation of the enolate.

-

Add a solution of 2-chloropyrazine (1.0 eq) in anhydrous THF dropwise.

-

Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired product.

-

Step 2: Alkylation with 1,2-Dibromoethane

-

Rationale: This step introduces the two-carbon unit required for cyclopropane ring formation. A second deprotonation of the substituted malonate generates a nucleophile that attacks the electrophilic 1,2-dibromoethane.

-

Methodology:

-

Dissolve the product from Step 1 (1.0 eq) in anhydrous THF under nitrogen.

-

Cool to 0 °C and add NaH (1.1 eq) portion-wise. Stir at room temperature for 30 minutes.

-

Add 1,2-dibromoethane (1.5 eq) and heat the mixture to reflux. Monitor the reaction by TLC.

-

Upon completion, perform an aqueous workup as described in Step 1. Purify via column chromatography to isolate diethyl 2-(2-bromoethyl)-2-(pyrazin-2-yl)malonate.

-

Step 3: Intramolecular Cyclization

-

Rationale: A third deprotonation at the α-carbon generates an intramolecular nucleophile that displaces the bromide, forming the three-membered cyclopropane ring in a classic cyclization reaction.

-

Methodology:

-

Dissolve the bromo-intermediate from Step 2 (1.0 eq) in anhydrous THF.

-

Add a strong base, such as sodium hydride (1.2 eq), and stir at room temperature. The reaction is often complete within a few hours.

-

Monitor by TLC for the formation of the more nonpolar cyclized product.

-

Work up and purify as previously described to yield diethyl 1-(pyrazin-2-yl)cyclopropane-1,1-dicarboxylate.

-

Step 4: Hydrolysis and Decarboxylation

-

Rationale: The final step converts the diester to the target carboxylic acid. Saponification with a strong base hydrolyzes both ester groups to carboxylates. Acidification then protonates them, and subsequent heating promotes the decarboxylation of the gem-dicarboxylic acid to the final product.

-

Methodology:

-

Dissolve the diester from Step 3 in a mixture of ethanol and water.

-

Add an excess of sodium hydroxide (NaOH, 3-4 eq) and heat to reflux for several hours until saponification is complete (monitored by TLC or LC-MS).

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and acidify carefully with concentrated hydrochloric acid (HCl) to pH ~2.

-

Gently heat the acidic solution to 50-60 °C to drive the decarboxylation reaction, which is evident by the evolution of CO₂ gas.

-

After gas evolution ceases, cool the solution and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry, concentrate, and recrystallize the crude solid from an appropriate solvent system to yield pure this compound.

-

Analytical Characterization Profile

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following spectroscopic signatures are predicted based on the molecular structure.

| Technique | Expected Observations |

| ¹H NMR | Pyrazine Protons: Three signals in the aromatic region (~8.5-8.7 ppm), exhibiting coupling patterns characteristic of a 2-substituted pyrazine. Cyclopropane Protons: Two sets of signals for the diastereotopic methylene protons (CH₂) on the cyclopropane ring, likely appearing as complex multiplets between ~1.2-1.8 ppm. Carboxylic Acid Proton: A broad singlet far downfield (>10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Pyrazine Carbons: Four signals in the aromatic region (~140-155 ppm). Carboxyl Carbon (C=O): A signal around ~175-180 ppm. Quaternary Cyclopropane Carbon (C1): A signal around ~30-40 ppm. Methylene Cyclopropane Carbons (CH₂): A signal around ~15-25 ppm. |

| FT-IR (cm⁻¹) | O-H Stretch: A very broad absorption from ~2500-3300 cm⁻¹ (carboxylic acid). C=O Stretch: A strong, sharp absorption around ~1700-1725 cm⁻¹ (carboxylic acid dimer). C=N/C=C Stretch: Aromatic ring stretches around ~1580-1600 cm⁻¹. C-H Stretch: Aromatic C-H >3000 cm⁻¹, Aliphatic C-H <3000 cm⁻¹. |

| Mass Spec. (ESI-) | [M-H]⁻: Expected molecular ion peak at m/z = 163.05, corresponding to the deprotonated molecule (C₈H₇N₂O₂⁻). |

Significance and Applications in Drug Development

The strategic combination of the pyrazine and cyclopropane motifs makes this compound a molecule of high potential value for medicinal chemists.

Caption: Relationship between structure, properties, and applications.

The Pyrazine Moiety: A Privileged Scaffold

The pyrazine ring is a nitrogen-containing heterocycle prevalent in numerous FDA-approved drugs and natural products.[5] Its presence is associated with a wide range of biological activities, including antibacterial, anticancer, and antiviral effects.[5][6] Pyrazinamide, a first-line antituberculosis drug, is metabolized to pyrazinoic acid, highlighting the importance of the pyrazinecarboxylic acid core in eliciting a therapeutic effect.[7][8] The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, crucial for molecular recognition at target binding sites.

The Cyclopropane Ring: A Versatile Bioisostere

In medicinal chemistry, cyclopropane rings are increasingly used as "bioisosteres" for other chemical groups, such as gem-dimethyl groups, alkynes, or phenyl rings.[9] Introducing a cyclopropane ring can:

-

Enhance Metabolic Stability: The strained ring is often more resistant to metabolic degradation than linear alkyl chains.

-

Improve Potency: The rigid structure locks the molecule into a specific conformation, which can lead to a more favorable interaction with a biological target, reducing the entropic penalty of binding.

-

Modulate Physicochemical Properties: It can fine-tune properties like solubility and lipophilicity to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

By serving as a rigid linker between the key pyrazine pharmacophore and the carboxylic acid (a common linker or binding group), this compound offers a unique and valuable scaffold for building novel chemical entities with potentially superior drug-like properties.

Conclusion

This compound is more than a simple heterocyclic compound; it is a strategically designed building block for advanced drug discovery. Its confirmed structure, coupled with a feasible synthetic route and a compelling rationale for its use, positions it as a high-value intermediate. Researchers and drug development professionals can leverage its unique combination of a privileged pyrazine scaffold and a conformationally rigid cyclopropane bioisostere to explore new chemical space and design next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.

References

- 1. This compound | 1159734-52-7 [amp.chemicalbook.com]

- 2. 1-(Pyrazin-2-ylmethyl)cyclopropanecarboxylic acid | C9H10N2O2 | CID 165972517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. mdpi.com [mdpi.com]

- 6. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity [mdpi.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Pyrazinecarboxylic acid | C5H4N2O2 | CID 1047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Cyclopropanecarboxylic acids and derivatives | Fisher Scientific [fishersci.com]

The Biological Versatility of the Pyrazine Scaffold: A Technical Guide for Drug Discovery

Foreword: The Enduring Potential of a Simple Heterocycle

In the vast landscape of medicinal chemistry, the pyrazine ring, a simple six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, stands out for its remarkable biological versatility. From the front lines of tuberculosis treatment to the cutting edge of oncology, pyrazine-containing compounds have consistently emerged as privileged scaffolds in drug discovery.[1] This guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the diverse biological activities of these compounds. Moving beyond a mere catalog of activities, we will delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the practical experimental methodologies required to assess their therapeutic potential. Our narrative is grounded in the principles of scientific integrity, providing not just protocols, but the causal reasoning behind experimental design, ensuring a self-validating approach to research in this exciting field.

I. The Anticancer Potential of Pyrazine Derivatives: Targeting Aberrant Cell Signaling

The fight against cancer has seen a paradigm shift towards targeted therapies, and pyrazine derivatives have emerged as key players in this arena.[2] Their anti-neoplastic properties are often linked to the inhibition of critical cellular signaling pathways that govern cell proliferation, survival, and angiogenesis.[3]

A. Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism by which pyrazine-containing compounds exert their anticancer effects is through the inhibition of protein kinases.[4] These enzymes are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. Pyrazine derivatives have been shown to competitively bind to the ATP-binding pocket of various kinases, disrupting downstream signaling cascades essential for tumor progression.[5]

One of the key pathways implicated is the PI3K/Akt signaling pathway , which plays a central role in cell survival and proliferation.[6] Pyrazine-based inhibitors can block the activity of PI3K, preventing the phosphorylation and activation of Akt, thereby promoting apoptosis in cancer cells.

B. Structure-Activity Relationship (SAR) Insights

The anticancer activity of pyrazine derivatives is highly dependent on the nature and position of substituents on the pyrazine ring. For instance, in a series of 1,4-pyrazine-containing inhibitors of histone acetyltransferases p300/CBP, specific substitutions led to a significant increase in potency.[7] SAR studies have revealed that:

-

Substitution at the 2- and 5-positions of the pyrazine ring is often crucial for activity.

-

The presence of amide or sulfonamide functionalities can enhance binding to target proteins through hydrogen bonding.

-

The introduction of bulky hydrophobic groups can improve potency by occupying hydrophobic pockets in the target enzyme.[8]

C. Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of representative pyrazine derivatives against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | A549 (Lung) | 68.75 | [9] |

| Pyrazolo[3,4-d]pyrimidine | Hela (Cervical) | 17.50 | [9] |

| Pyrazolo[3,4-d]pyrimidine | Caco-2 (Colon) | 73.08 | [9] |

| Pyrazolo[3,4-d]pyrimidine | HT1080 (Fibrosarcoma) | 43.75 | [9] |

| Indenoquinoxaline/Pyrazine | MCF-7 (Breast) | 5.4 | [10] |

| Indenoquinoxaline/Pyrazine | A549 (Lung) | 4.3 | [10] |

| Chalcone-Pyrazine Hybrid | A549 (Lung) | 0.13 | [5] |

| Chalcone-Pyrazine Hybrid | Colo-205 (Colon) | 0.19 | [5] |

| Chalcone-Pyrazine Hybrid | MCF-7 (Breast) | 0.18 | [5] |

| Imidazo[1,2-a]pyrazine | MCF7 (Breast) | 6.66 (average) | [11] |

| Imidazo[1,2-a]pyrazine | HCT116 (Colon) | 6.66 (average) | [11] |

| Imidazo[1,2-a]pyrazine | K652 (Leukemia) | 6.66 (average) | [11] |

| Pyrido[3,4-b]pyrazine | MiaPaCa-2 (Pancreatic) | 0.025 | [12] |

D. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[13] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[14]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Pyrazine compound to be tested

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazine compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C, protected from light.

-

Formazan Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of solubilization solution to each well.

-

Absorbance Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis.

II. The Antimicrobial Frontier: Pyrazine Derivatives in the Fight Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Pyrazine derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi, offering a promising avenue for the development of new anti-infectives.[15]

A. Mechanism of Action

The antimicrobial mechanisms of pyrazine derivatives are diverse. Some compounds are known to disrupt cell wall synthesis, while others interfere with nucleic acid or protein synthesis. A notable example is pyrazinamide , a cornerstone of tuberculosis therapy. It is a prodrug that is converted to its active form, pyrazinoic acid, by the mycobacterial enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane transport and energetics in Mycobacterium tuberculosis.

B. Structure-Activity Relationship (SAR) Insights

For antimicrobial pyrazine derivatives, SAR studies have highlighted the importance of:

-

Lipophilicity: Increased lipophilicity can enhance cell membrane penetration.

-

Electronic Effects: The presence of electron-withdrawing groups on the pyrazine ring can modulate the compound's reactivity and target interactions.

-

Specific Substituents: The introduction of certain functionalities, such as sulfonamides, has been shown to confer potent antimicrobial activity.[15]

C. Quantitative Data Summary

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected pyrazine derivatives against various microbial strains.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazine-2-carboxylic acid derivative | E. coli | 50 | [16] |

| Pyrazine-2-carboxylic acid derivative | P. aeruginosa | 25 | [16] |

| Pyrazine-2-carboxylic acid derivative | B. subtilis | 6.25 | [16] |

| Pyrazine-2-carboxylic acid derivative | S. aureus | 6.25 | [16] |

| Pyrazine-2-carboxylic acid derivative | C. albicans | 3.125 | [16] |

| 3-Aminopyrazine-2-carboxamide | M. tuberculosis H37Rv | 12.5 | [17] |

| Pyrazoline derivative | S. aureus | 64 | [18] |

| Pyrazoline derivative | E. faecalis | 32 | [18] |

D. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

Bacterial or fungal strain of interest

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrazine compound to be tested

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the pyrazine compound in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

III. Modulating the Inflammatory Cascade: Anti-inflammatory Pyrazines

Chronic inflammation is a key contributor to a wide range of diseases. Pyrazine-containing compounds have demonstrated potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[19]

A. Mechanism of Action

A common mechanism of anti-inflammatory action for pyrazine derivatives is the inhibition of nitric oxide (NO) production in macrophages.[1] This is often achieved by downregulating the expression of inducible nitric oxide synthase (iNOS). Some compounds also inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6.

B. Structure-Activity Relationship (SAR) Insights

Key SAR findings for anti-inflammatory pyrazines include:

-

The presence of a chalcone moiety hybridized with a pyrazine ring can lead to potent anti-inflammatory activity.

-

Substitution with electron-donating groups can sometimes enhance activity.

-

The overall molecular shape and conformation play a critical role in fitting into the active site of target enzymes like iNOS.[20]

C. Quantitative Data Summary

The following table shows the inhibitory activity of some pyrazine derivatives on NO production.

| Compound | Cell Line | Inhibition of NO production (%) @ Conc. (µM) | Reference |

| Paeonol-Pyrazine Hybrid | RAW 264.7 | 56.32 @ 20 | [1] |

| Pyrazolo[3,4-b]pyrazine | - | Remarkable activity | [21] |

D. Experimental Protocol: Griess Assay for Nitric Oxide Production

The Griess assay is a colorimetric method for the indirect measurement of NO production by quantifying its stable metabolite, nitrite.[22]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

Pyrazine compound to be tested

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite standard solution

-

96-well plates

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the pyrazine compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for 24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix the supernatant with the Griess reagent.

-

Absorbance Measurement: Incubate at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.[23]

IV. Combating Viral Infections: The Antiviral Potential of Pyrazines

Pyrazine derivatives have also shown promise as antiviral agents, with activity against a range of viruses.[24] Favipiravir, a pyrazine carboxamide derivative, is a notable example that has been investigated for its broad-spectrum antiviral activity.[25]

A. Mechanism of Action

The antiviral mechanisms of pyrazine compounds can vary. Favipiravir, for instance, is a prodrug that is converted to its active phosphoribosylated form, which then selectively inhibits the RNA-dependent RNA polymerase of RNA viruses. Other pyrazine derivatives may interfere with viral entry, replication, or assembly.

B. Structure-Activity Relationship (SAR) Insights

For antiviral pyrazines, SAR studies have indicated that:

-

The carboxamide group is often a key pharmacophore for antiviral activity.

-

Modifications to the substituents on the pyrazine ring can significantly impact potency and selectivity against different viruses.[26]

-

The introduction of triazole or benzothiazole moieties can enhance antiviral efficacy.[24]

C. Quantitative Data Summary

The following table summarizes the antiviral activity of some pyrazine derivatives.

| Compound Class | Virus | Cell Line | EC50 (µM) | Reference | | :--- | :--- | :--- | :--- | | Imidazo[1,2-a]pyrazine | Influenza A (H1N1) | MDCK | 2.75 |[13] | | Pyrido[2,3-b]pyrazine | HCMV | - | 0.33 |[4] | | Pyrazine-triazole conjugate | SARS-CoV-2 | Vero E6 | - |[24] | | Quinolone derivative | Dengue virus type 2 | BHK-21 | 3.9 |[27] |

D. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaques.[7]

Materials:

-

Susceptible host cell line

-

Virus stock

-

Complete cell culture medium

-

Pyrazine compound to be tested

-

Overlay medium (containing agarose or methylcellulose)

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

-

Virus Infection and Compound Treatment: Infect the cell monolayer with a known amount of virus in the presence of serial dilutions of the pyrazine compound.

-

Overlay: After a 1-2 hour adsorption period, remove the virus-compound mixture and add the overlay medium to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for several days until visible plaques (zones of cell death) are formed in the virus control wells.

-

Plaque Visualization and Counting: Fix and stain the cells with crystal violet. Plaques will appear as clear zones against a background of stained viable cells. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value (the concentration that reduces the number of plaques by 50%).[8]

V. Neuroprotection: A New Horizon for Pyrazine Compounds

Recent studies have highlighted the neuroprotective effects of certain pyrazine derivatives, suggesting their potential in treating neurodegenerative diseases.

A. Mechanism of Action

The neuroprotective mechanisms of pyrazine compounds are still under investigation, but some have been shown to protect neuronal cells from oxidative stress-induced apoptosis. This can involve scavenging reactive oxygen species (ROS) and modulating signaling pathways involved in cell survival.

B. Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a common model for studying neuroprotection. Oxidative stress can be induced by agents like hydrogen peroxide (H₂O₂).

Materials:

-

SH-SY5Y cells

-

Cell culture medium

-

Hydrogen peroxide (H₂O₂)

-

Pyrazine compound to be tested

-

MTT assay reagents (as described previously)

Procedure:

-

Cell Culture and Differentiation (Optional): Culture SH-SY5Y cells. For a more neuron-like phenotype, cells can be differentiated using agents like retinoic acid.

-

Pre-treatment: Pre-treat the cells with various concentrations of the pyrazine compound for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Expose the cells to a pre-determined toxic concentration of H₂O₂ for a set duration (e.g., 24 hours).

-

Assessment of Cell Viability: Assess cell viability using the MTT assay as described in the anticancer section. An increase in cell viability in the compound-treated groups compared to the H₂O₂-only treated group indicates a neuroprotective effect.

VI. Synthesis of Biologically Active Pyrazine Derivatives: A Practical Overview

The synthesis of pyrazine derivatives is a cornerstone of their development as therapeutic agents. A variety of synthetic methodologies have been developed to access diverse pyrazine scaffolds.

A. Synthesis of 2-Aminopyrazine Derivatives

One common route to 2-aminopyrazine derivatives starts from 2-cyanopyrazine.[28]

General Procedure:

-

Amination of 2-Cyanopyrazine: 2-Cyanopyrazine is treated with a solution of sodium hypochlorite and an alkali (e.g., sodium hydroxide) to yield 2-aminopyrazine.

-

Halogenation: The resulting 2-aminopyrazine can be brominated using a brominating agent like N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions.

-

Substitution: The bromo-substituted aminopyrazine can then undergo nucleophilic substitution with various amines (e.g., morpholine, piperazine) to yield a diverse range of 2-amino-3,5-disubstituted pyrazine derivatives.[28]

B. Synthesis of Pyrazolo[3,4-b]pyrazine Derivatives

Pyrazolo[3,4-b]pyrazines can be synthesized from 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole.[21]

General Procedure:

-

Starting Material: The synthesis begins with 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole.

-

Key Intermediate: This starting material is converted to a 5-acetyl derivative, which serves as a key intermediate.

-

Cyclization and Derivatization: This intermediate can then be used in various cyclization and derivatization reactions to generate a library of pyrazolo[3,4-b]pyrazine compounds.[6][21]

VII. Conclusion and Future Perspectives

The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with a wide array of biological activities. The insights into their mechanisms of action and structure-activity relationships, coupled with robust experimental protocols, provide a solid foundation for the rational design of new and improved pyrazine-containing drugs. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the use of advanced drug delivery systems to enhance their therapeutic efficacy. The journey of the simple pyrazine ring in medicinal chemistry is far from over; it remains a beacon of hope in the quest for new medicines to combat a multitude of human diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. studylib.net [studylib.net]

- 3. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. rjpbcs.com [rjpbcs.com]

- 17. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. turkjps.org [turkjps.org]

- 19. ieasrj.com [ieasrj.com]

- 20. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]

- 27. elar.urfu.ru [elar.urfu.ru]

- 28. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]

"structure-activity relationship of pyrazinecarboxamides"

An In-depth Technical Guide to the Structure-Activity Relationship of Pyrazinecarboxamides

Authored by: Gemini, Senior Application Scientist

Abstract

Pyrazinecarboxamides represent a cornerstone scaffold in medicinal chemistry, anchored by the seminal anti-tuberculosis agent, Pyrazinamide. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) governing this class of compounds. We will dissect the core pyrazine scaffold, the critical carboxamide linker, and the diverse peripheral substituents to elucidate their impact on biological activity. Moving beyond a mere catalog of derivatives, this document explains the causal relationships between molecular architecture and therapeutic efficacy, focusing primarily on antitubercular activity while also touching upon emergent applications in oncology and virology. Detailed experimental protocols for synthesis and biological evaluation are provided to serve as a practical resource for researchers in drug discovery and development.

The Pyrazinecarboxamide Core: An Introduction

The pyrazinecarboxamide scaffold is defined by a pyrazine ring—a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4—attached to a carboxamide functional group. The archetypal molecule of this class is pyrazinamide (PZA), a first-line drug indispensable for the short-course treatment of tuberculosis (TB).[1][2][3] The remarkable success of PZA has catalyzed extensive research into its derivatives to enhance potency, broaden the spectrum of activity, and overcome growing drug resistance. While its fame is rooted in antibacterial action, the versatile pyrazine scaffold has also been explored for anticancer and antiviral applications, making a deep understanding of its SAR crucial for future drug development.[4][5][6]

Structure-Activity Relationship (SAR) studies are the bedrock of medicinal chemistry, providing a systematic framework to understand how specific structural modifications to a lead compound influence its biological activity. For pyrazinecarboxamides, this involves correlating changes in substituents on the pyrazine ring and the amide nitrogen with changes in efficacy, selectivity, and pharmacokinetic properties.

Caption: Core structure of a substituted pyrazine-2-carboxamide.

The Prodrug Principle: Pyrazinamide's Mechanism of Action

A foundational concept in pyrazinecarboxamide SAR is that PZA itself is a prodrug—a biologically inactive compound that is metabolized in the body to produce an active drug.[1][2][7] This activation pathway is a critical determinant of its activity and a primary source of resistance.

-

Entry and Activation: PZA diffuses into the Mycobacterium tuberculosis (Mtb) bacillus. Inside the bacterium, the enzyme pyrazinamidase (PZase), encoded by the pncA gene, hydrolyzes the amide bond of PZA to form the active metabolite, pyrazinoic acid (POA).[1][7][8]

-

Acidic Environment and Accumulation: The activity of PZA is uniquely potent in the acidic microenvironments of inflammatory lesions, such as the interior of a granuloma.[1] In this low-pH environment, POA becomes protonated (HPOA). While the charged POA anion is trapped inside the cell, the neutral HPOA can diffuse back out. However, the acidic extracellular environment ensures it is quickly protonated again and readily diffuses back into the bacillus, leading to a toxic intracellular accumulation.[2][7]

-

Molecular Targets: The precise target of POA has been a subject of extensive research. Current evidence points to multiple targets:

-

Coenzyme A (CoA) Biosynthesis: POA has been shown to bind to and trigger the degradation of aspartate decarboxylase (PanD), a vital enzyme in the biosynthesis of CoA, which is essential for numerous metabolic processes in Mtb.[2][9][10]

-

Membrane Energetics: The accumulation of POA is believed to disrupt membrane potential and interfere with cellular energy production, which is particularly effective against the semi-dormant "persister" cells that other antibiotics fail to kill.[3][7][8]

-

Fatty Acid Synthesis: Early studies suggested that POA inhibits the mycobacterial fatty acid synthase I (FAS-I), an enzyme critical for building the unique mycobacterial cell wall.[1]

-

Mutations in the pncA gene that inactivate the PZase enzyme are the primary cause of PZA resistance, as the prodrug can no longer be converted to its active form.[1][8] This mechanistic insight is crucial for SAR, as it implies that derivatives must either be susceptible to PZase activation or bypass this mechanism entirely.

Caption: The prodrug activation and mechanism of action of Pyrazinamide.

Dissecting the Molecule: Core Structure-Activity Relationships

The biological activity of pyrazinecarboxamides can be systematically modulated by making substitutions at three key regions: the pyrazine ring, the carboxamide linker, and the terminal R-group on the amide nitrogen.

The Pyrazine Ring

The pyrazine ring is not merely a scaffold; its electronic properties and substitution pattern are critical for activity.

-

Nitrogen Atoms (N1, N4): Isosteric replacement of the pyrazine ring with other aromatic systems has been explored. Studies on POA analogs showed that removing or transposing the nitrogen atoms generally leads to a loss of activity, highlighting the importance of the pyrazine core for interaction with its target, PanD.[9]

-

Substitutions at C3, C5, and C6:

-

C5 and C6 Positions: Introducing substituents at these positions can significantly enhance antimycobacterial activity. A common and effective strategy is the addition of a bulky, lipophilic group at C5 (e.g., tert-butyl) and a halogen at C6 (e.g., chloro).[11][12][13] For instance, 5-tert-butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide was identified as a highly potent derivative against Mtb.[11] These bulky and lipophilic groups likely enhance membrane permeability or improve binding interactions within the target protein's active site.

-

C3 and C5 Positions: In analogs of the active metabolite POA, adding alkylamino groups at the C3 and C5 positions resulted in compounds that were 5- to 10-fold more potent than POA itself.[9][10] This suggests these positions can be modified to create novel interactions with the target enzyme.

-

The Carboxamide Linker (-CONH-)

The amide bond is a cornerstone of the pyrazinecarboxamide pharmacophore. Docking studies suggest the carboxamide group is crucial for forming key hydrogen bond interactions with residues in the target's active site, such as Tyr158 in the InhA enzyme.[14]

-

Bioisosteric Replacement: Replacing the amide linker with a bioisostere—a different functional group with similar physical or chemical properties—is a key strategy in medicinal chemistry to improve stability or pharmacokinetic properties.[15] A successful example in this class involves replacing the amide with a 1,2,3-triazole moiety, which led to the development of potent antitubercular agents.[16] This modification can alter the molecule's hydrogen bonding capacity and conformational flexibility, offering a pathway to novel derivatives.

The Amide Substituent (R-Group)

The greatest diversity in pyrazinecarboxamide derivatives lies in the substituent attached to the amide nitrogen. This region profoundly influences the compound's lipophilicity, steric profile, and electronic properties, which are all critical determinants of activity.

-

N-Aryl Derivatives: This is the most extensively studied class.

-

Electronic Effects: The presence of electron-withdrawing groups on the phenyl ring is a consistent theme for high activity. Halogens (I, Br, Cl) and trifluoromethyl (-CF3) groups are particularly effective.[11][17] The compound 5-tert-Butyl-6-chloro-N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide was one of the most active compounds identified in a large screening effort.[17]

-

Positional Isomerism: The location of the substituent on the phenyl ring is critical. In a series of N-(6-(4-(pyrazine-2-carbonyl)piperazin-1-yl)pyridin-3-yl)benzamides, an ortho-methyl substituent was potent, while a meta-nitro or meta-bromo group rendered the compound inactive.[18] This demonstrates the precise steric and electronic requirements for optimal target engagement.

-

Lipophilicity (log P): While increased lipophilicity can improve cell membrane penetration, there is an optimal range. For several series of compounds, biological activity increased with lipophilicity up to a certain point, after which a further increase led to a significant decrease in activity.[12][13] This parabolic relationship is common in SAR and highlights the need for a balance between membrane permeability and aqueous solubility.

-

Therapeutic Applications and SAR Insights

Antitubercular Activity

The primary application of pyrazinecarboxamides is in the treatment of TB. The key SAR takeaways for designing potent antitubercular agents are:

-

Maintain the Pyrazine Core: The 1,4-dinitrogen arrangement is generally essential.

-

Substitute the Ring: Add bulky, lipophilic groups at C5 and halogens at C6.

-

Utilize N-Aryl Groups: Modify the terminal amide with a phenyl ring bearing potent electron-withdrawing groups.

-

Optimize Lipophilicity: Aim for a balanced log P, as excessive lipophilicity is detrimental.

| Compound ID | Pyrazine Ring Substituent | Amide (N) Substituent | Activity (MIC or % Inhibition) | Reference |

| PZA | Unsubstituted | -H | 12.5-50 µg/mL | [19] |

| Cmpd. 19 | 5-tert-Butyl, 6-Chloro | 3-Trifluoromethylphenyl | MIC = 3.13 µg/mL | [11] |

| Cmpd. 7l | Unsubstituted | 3-Iodo-4-methylphenyl | IC90 = 0.819 μg/mL | [17] |

| Cmpd. 18 | 5-tert-Butyl, 6-Chloro | 3,5-Dibromo-4-hydroxyphenyl | 72% Inhibition | [12] |

| Cmpd. 6h | Unsubstituted (linked via piperazine) | 2-Methylphenyl | IC50 = 1.82 µM | [18] |

| Cmpd. 1f | Unsubstituted | 3-(Piperidin-1-yl)propyl | MIC = 8.0 µg/mL | [19] |

Anticancer and Antiviral Activity

The pyrazine scaffold is gaining attention in other therapeutic areas.[4]

-

Anticancer: Pyrazine derivatives have been reviewed as potential anticancer agents, though the specific SAR for this activity is still an emerging field and likely involves different targets and mechanisms than those in Mtb.[6]

-

Antiviral: The pyrazinecarboxamide scaffold is present in the antiviral drug Favipiravir.[20] Studies have explored pyrazine-based conjugates as potential agents against SARS-CoV-2, demonstrating the scaffold's versatility.[5][20] The SAR for antiviral activity will be distinct, focusing on interactions with viral enzymes like RNA-dependent RNA polymerase.

Experimental Design for SAR Studies: Protocols & Workflows

A robust SAR study requires standardized and reproducible experimental protocols. The following sections outline core methodologies for the synthesis and biological evaluation of novel pyrazinecarboxamides.

General Synthesis of N-Aryl Pyrazinecarboxamides

This protocol describes a common and reliable method for synthesizing a library of N-substituted pyrazinecarboxamides for SAR evaluation.[13][19] The causality is clear: activating the carboxylic acid to an acid chloride allows for efficient nucleophilic attack by the desired amine to form the stable amide bond.

Step 1: Activation of Pyrazine-2-carboxylic Acid

-

To a solution of the appropriately substituted pyrazine-2-carboxylic acid (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or toluene), add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 - 2.0 eq) dropwise. Causality: This converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is susceptible to nucleophilic attack.

-

Allow the reaction to warm to room temperature and then reflux for 2-4 hours until the evolution of gas ceases.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude pyrazine-2-carbonyl chloride. This intermediate is often used immediately in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the desired substituted aniline or amine (1.0 eq) in a dry, aprotic solvent (e.g., tetrahydrofuran or dichloromethane) containing a non-nucleophilic base like triethylamine or pyridine (1.5 eq). Causality: The base is required to neutralize the HCl gas that is generated during the reaction, driving the equilibrium towards product formation.

-

Cool the amine solution to 0 °C.

-

Add a solution of the crude pyrazine-2-carbonyl chloride from Step 1 in the same solvent dropwise to the cooled amine solution.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the final N-aryl pyrazinecarboxamide.

Caption: General workflow for the synthesis of pyrazinecarboxamides.

In Vitro Antimycobacterial Activity Assay (MABA)

To establish a reliable SAR, all compounds must be tested under identical, validated conditions. The Microplate Alamar Blue Assay (MABA) is a widely used, sensitive, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.

-

Preparation: Prepare a serial dilution of each test compound in a 96-well microplate using Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculation: Add a standardized inoculum of M. tuberculosis H37Rv to each well. Include a "no drug" positive control and a "no bacteria" negative control.

-

Incubation: Seal the plates and incubate at 37 °C for 5-7 days. Causality: This allows sufficient time for the slow-growing Mtb to replicate in the control wells.

-

Assay Development: Add a mixture of Alamar Blue reagent and Tween 80 to each well. Re-incubate for 24 hours.

-

Data Reading: Read the fluorescence or absorbance of each well. Viable, metabolically active bacteria will reduce the Alamar Blue reagent, causing a color change from blue (resazurin) to pink (resorufin).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents this color change, indicating at least 90% inhibition of bacterial growth.

-

Acidic pH Condition: To mimic the conditions where PZA is most active, a parallel assay should be run using a modified 7H9 broth adjusted to an acidic pH (e.g., 5.8-6.0).[17] This is a self-validating step; PZA should show significantly higher activity at acidic pH compared to neutral pH.

Cytotoxicity Assay

To ensure that the observed antimycobacterial activity is not due to general cellular toxicity, a cytotoxicity assay against a mammalian cell line (e.g., Vero or HEK-293) is essential.

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

-

Viability Assessment: Use a viability reagent such as MTT or PrestoBlue. The amount of colorimetric or fluorescent product is proportional to the number of viable cells.

-

IC50 Determination: Calculate the IC50 value—the concentration of the compound that causes 50% inhibition of cell growth.

-

Selectivity Index (SI): The SI is calculated as (IC50 for mammalian cells) / (MIC for Mtb). A high SI value (>10) is desirable, indicating that the compound is selectively toxic to the bacteria over host cells.

Conclusion and Future Perspectives

The structure-activity relationship of pyrazinecarboxamides is a mature yet dynamic field. Decades of research have established clear guidelines for designing potent antitubercular agents: the pyrazine core is essential, specific substitutions on the ring enhance activity, and the properties of the N-amide substituent must be carefully tuned, particularly its electronic profile and lipophilicity.

The primary challenge remains the circumvention of resistance, which is most often tied to the inactivation of the PZase enzyme. Future research should therefore focus on two key strategies:

-

Design of PZase-Independent Inhibitors: Develop pyrazinecarboxamides or their bioisosteres that do not require enzymatic activation. This could involve designing molecules that directly inhibit targets like PanD or Mtb's membrane transport systems.[9]

-

Rational and Computationally-Guided Design: Utilize computational docking and molecular dynamics simulations to design analogs with improved binding affinity for their targets.[14][21] This approach can help prioritize synthetic targets and uncover novel, non-obvious structural modifications.

By integrating established SAR principles with modern drug design strategies, the venerable pyrazinecarboxamide scaffold will continue to serve as a valuable blueprint for the development of next-generation therapeutics to combat tuberculosis and other challenging diseases.

References

- 1. Mechanism of action of Pyrazinamide_Chemicalbook [chemicalbook.com]

- 2. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 3. Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-Cancer Agents in Medicinal Chemistry [stomuniver.ru]

- 5. EP1256588A4 - NOVEL PYRAZINE DERIVATIVES OR THEIR SALTS, PHARMACEUTICAL COMPOSITIONS CONTAINING SUCH DERIVATIVES OR THEIR SALTS AND INTERMEDIATES USED IN THEIR PREPARATION - Google Patents [patents.google.com]

- 6. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structure activity relationship of pyrazinoic acid analogs as potential antimycobacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation† - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 16. The bioisosteric modification of pyrazinamide derivatives led to potent antitubercular agents: Synthesis via click approach and molecular docking of pyrazine-1,2,3-triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1-(Pyrazin-2-yl)cyclopropanecarboxylic Acid

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1-(Pyrazin-2-yl)cyclopropanecarboxylic acid. In the absence of published experimental spectra for this specific molecule, this document serves as an in-depth predictive guide for researchers, scientists, and professionals in drug development. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and drawing upon spectral data from analogous structures, we present a comprehensive characterization to aid in the synthesis, identification, and purification of this compound.

Introduction